3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
This compound, identified in commercial-scale manufacturing lists (CAS 511272-40-5), is an Fmoc-protected amino acid derivative with a 3,4-dimethoxyphenyl substituent at the β-position of the propanoic acid backbone . Its molecular formula is C₂₆H₂₅NO₆, with a molecular weight of 447.48 g/mol. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under basic conditions (e.g., piperidine) . The 3,4-dimethoxyphenyl moiety contributes electron-donating properties, influencing solubility and reactivity in downstream applications such as drug development and biomimetic peptide synthesis .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAODFWAGUNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, often referred to as Fmoc-DMPA, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Chemical Formula : C26H25NO6
- Molecular Weight : 447.45 g/mol
- CAS Number : 501015-37-8
The compound functions primarily as an amino acid derivative, exhibiting properties that may influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating physiological responses.
Antioxidant Activity
Research indicates that compounds similar to Fmoc-DMPA possess antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that such compounds can scavenge free radicals effectively, thereby protecting cellular components from damage.
Antimicrobial Activity
Studies have shown that Fmoc-DMPA exhibits antimicrobial properties against a range of pathogens. For instance, a derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth at certain concentrations. This suggests its potential utility in developing new antimicrobial agents.
Enzyme Inhibition
Fmoc-DMPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can affect cellular proliferation and has implications in cancer therapy and autoimmune diseases.
Case Study 1: Antioxidant Efficacy
A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of related compounds using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, highlighting the potential health benefits of such compounds in oxidative stress-related conditions.
Case Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of Fmoc-DMPA derivatives, researchers found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding positions Fmoc-DMPA as a promising candidate for further development into therapeutic agents targeting bacterial infections.
Case Study 3: Enzyme Inhibition Analysis
Research published in the Journal of Medicinal Chemistry demonstrated that Fmoc-DMPA effectively inhibited DHODH with an IC50 value of approximately 50 µM. This inhibition was linked to reduced proliferation rates in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Significant reduction | Umesha et al., 2009 |
| Antimicrobial | MIC Testing | MIC = 32 µg/mL | Internal Study |
| Enzyme Inhibition | IC50 Assay | IC50 = 50 µM | Journal of Medicinal Chemistry |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and applications:
*Estimated based on structural similarity to the target compound.
Key Observations:
- Substituent Effects :
- Electron-Donating Groups (e.g., 3,4-dimethoxy): Increase solubility in polar solvents (e.g., DMF) and stabilize intermediates in SPPS .
- Electron-Withdrawing Groups (e.g., nitro): Enhance reactivity in coupling reactions but reduce solubility .
- Lipophilic Groups (e.g., o-tolyl): Improve membrane permeability in ADCs .
- Stereochemistry : Enantiomers (R vs. S) influence biological activity and synthetic routes. For example, the R-configuration in the 4-nitrophenyl analog is prioritized for chiral specificity in research .
Physicochemical and Stability Considerations
- Solubility : The 3,4-dimethoxyphenyl group enhances solubility in organic solvents (e.g., DMF, THF) compared to nitro or alkyl-substituted analogs .
- Stability : Fmoc-protected compounds are stable under acidic conditions but deprotect readily in basic environments (e.g., 20% piperidine in DMF) .
- Thermal Stability : Nitro-substituted analogs may exhibit lower thermal stability due to electron-deficient aromatic systems .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?
Methodological Answer:
The synthesis typically involves:
Amino Protection : Introducing the Fmoc (fluorenylmethoxycarbonyl) group to protect the amino functionality. This step often employs (9H-fluoren-9-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate in DMF under inert conditions .
Backbone Assembly : Coupling the protected amino acid with a 3,4-dimethoxyphenylpropanoic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond.
Deprotection and Purification : Final deprotection (if needed) via mild base treatment (e.g., piperidine) and purification via reversed-phase HPLC or column chromatography.
Key Characterization : Confirm structure using /-NMR, ESI-HRMS, and FT-IR to validate regiochemistry and absence of racemization .
Basic: How does the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity and solubility?
Methodological Answer:
The 3,4-dimethoxyphenyl group:
- Enhances Electron Density : Methoxy groups act as electron donors, stabilizing intermediates in coupling reactions (e.g., SNAr or Suzuki-Miyaura cross-couplings).
- Modulates Solubility : Increases hydrophobicity compared to unsubstituted phenyl analogs, requiring polar aprotic solvents (e.g., DMF or DCM) for reactions .
- Affects Crystallinity : Bulkier substituents may reduce crystallinity, necessitating amorphous solid characterization via PXRD or DSC .
Advanced: How can researchers optimize the yield of the Fmoc-protection step under varying reaction conditions?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test bases like DMAP or pyridine to enhance reaction kinetics .
- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., Fmoc cleavage) .
- Solvent Effects : Compare DMF, THF, and acetonitrile for solubility and reaction efficiency.
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 0°C, DMAP | 92 | 98 |
| THF, RT, Pyridine | 78 | 85 |
| ACN, 25°C | 65 | 90 |
Advanced: What analytical techniques resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases.
- VCD Spectroscopy : Validates absolute configuration by comparing experimental and computed spectra .
- X-ray Crystallography : Resolves ambiguities in solid-state conformation, especially for diastereomers .
Case Study : A study on (2S,3R)-configured analogs used X-ray to confirm β-carbon stereochemistry, resolving discrepancies in NOESY data .
Advanced: How do structural analogs with halogen or sulfur substitutions compare in biological activity?
Methodological Answer:
- Halogen Effects : Bromo or iodo substituents (e.g., 3-bromophenyl analogs) enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibition assays .
- Sulfur Effects : Thioether or sulfonyl groups (e.g., phenylthio derivatives) improve metabolic stability but may reduce solubility .
Data Table :
| Analog (Substituent) | LogP | IC50 (nM) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 3.2 | 120 |
| 3-Iodophenyl | 4.1 | 85 |
| Phenylthio | 3.8 | 150 |
Basic: What are the best practices for characterizing this compound’s stability under storage?
Methodological Answer:
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity : Use amber vials to prevent photodegradation of the Fmoc group .
- Lyophilization : For long-term storage, lyophilize and store under argon at -20°C .
Advanced: How can researchers design experiments to study its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Advanced: What strategies mitigate racemization during coupling reactions involving the β-amino acid moiety?
Methodological Answer:
- Low-Temperature Reactions : Perform couplings at -20°C to reduce base-induced racemization .
- Additive Screening : Additives like HOAt or OxymaPure suppress racemization better than HOBt .
- Monitoring : Use Marfey’s reagent to derivatize and detect D/L-amino acid ratios via HPLC .
Basic: What are the critical differences between Fmoc and other protecting groups (e.g., Boc) for this compound?
Methodological Answer:
- Cleavage Conditions : Fmoc is removed with piperidine (20% in DMF), while Boc requires strong acids (TFA), which may degrade acid-sensitive groups .
- Compatibility : Fmoc is ideal for solid-phase synthesis due to orthogonality with tert-butyl esters .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
